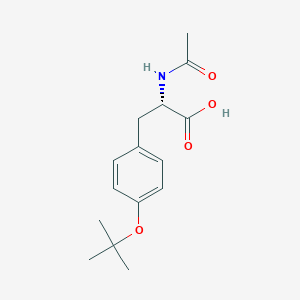

AC-Tyr(tbu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AC-Tyr(tbu)-OH chemical structure and properties

This technical guide provides a comprehensive overview of N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key building block in peptide synthesis and related research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the alpha-amino group and a tert-butyl ether protecting the phenolic hydroxyl group of the side chain. This dual modification makes it a valuable reagent in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus and the tyrosine side chain during peptide elongation.

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 201292-99-1 | [1] |

| Molecular Formula | C15H21NO4 | [1] |

| IUPAC Name | (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

| Synonyms | N-Acetyl-O-tert-butyl-L-tyrosine, AC-TYROSINE(TBU)-OH | [1] |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following table includes data from supplier information and extrapolated data from closely related compounds.

| Property | Value | Reference(s) |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥99% (HPLC) | [2] |

| Melting Point | Data not available for this compound. For comparison, the melting point of the related compound Fmoc-Tyr(tBu)-OH is 153-156 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and dichloromethane. | [3] |

| pKa | Data not available. |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the free amine of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH). The following is a general experimental protocol adapted from the synthesis of N-acetyl-L-tyrosine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve O-tert-butyl-L-tyrosine (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

Base Addition: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture to create a biphasic system and maintain a basic pH.

-

Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of HCl to remove any unreacted base, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis. The acetylated N-terminus makes it suitable for introducing an N-terminally acetylated tyrosine residue at the beginning of a peptide sequence. The tert-butyl group protects the tyrosine side chain from unwanted reactions during peptide chain elongation and is typically removed during the final cleavage and deprotection step with strong acid.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol describes a general cycle for coupling this compound as the first amino acid to a resin in Fmoc-based SPPS.

Materials:

-

Rink Amide resin (or other suitable resin with a linker)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected linker, remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated this compound solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., diisopropylethylamine) in DMF.

-

Chain Elongation: Proceed with the standard cycles of Fmoc deprotection and coupling for the subsequent amino acids in the peptide sequence.

Caption: General workflow for SPPS with this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, the expected spectral characteristics can be predicted based on its chemical structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the tert-butyl group (a singlet around 1.3 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 15 carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (279.33 g/mol ).

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate and is not expected to have significant biological activity in its protected form. Its biological relevance lies in its deprotected form, N-acetyl-L-tyrosine (NALT).

NALT serves as a more soluble precursor to L-tyrosine, which is a critical amino acid in the biosynthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine (catecholamines).[5] The metabolic conversion of NALT to L-tyrosine is believed to occur primarily in the kidneys.[6]

Caption: Metabolic fate of the deprotected form of this compound.

Derivatives of N-acetyl-L-tyrosine have been investigated as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides containing an N-terminally acetylated tyrosine residue. Its protected side chain ensures the integrity of the tyrosine hydroxyl group during peptide synthesis. While specific quantitative data for this compound is not widely published, its properties and reactivity can be inferred from related, well-characterized compounds. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in peptide research and development.

References

- 1. peptide.com [peptide.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. H-Tyr(tBu)-OH | CAS:18822-59-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of N-Acetyl-O-tert-butyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key protected amino acid derivative utilized in peptide synthesis and drug development. This document outlines a robust synthetic pathway, detailed purification protocols, and presents key quantitative data to support practical application in a laboratory setting.

Introduction

N-acetyl-O-tert-butyl-L-tyrosine (this compound) is a valuable building block in synthetic organic chemistry, particularly in the field of peptide science. The N-acetyl group provides protection for the alpha-amino functionality, while the tert-butyl ether safeguards the phenolic hydroxyl group of the tyrosine side chain. This orthogonal protection scheme is crucial for preventing undesirable side reactions during the stepwise assembly of peptide chains, ensuring the synthesis of well-defined and pure target molecules. The strategic use of this compound allows for the selective incorporation of a protected tyrosine residue, which can be deprotected under specific conditions in the final stages of a synthetic route.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-acetylation of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH). This precursor is typically synthesized via the tert-butylation of L-tyrosine. The overall synthetic pathway is a two-step process starting from L-tyrosine.

Physicochemical and Quantitative Data

The following tables summarize key physicochemical properties and expected quantitative outcomes for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 201292-99-1[1][2] |

| Molecular Formula | C₁₅H₂₁NO₄[1][2] |

| Molecular Weight | 279.33 g/mol [3] |

| Appearance | White to off-white solid[4] |

| Optical Rotation ([α]²⁰/D) | +5.6° (c=0.01 g/mL, DMF)[4] |

| Solubility | Soluble in Methanol, DMSO (sparingly), Chloroform (sparingly)[4] |

Table 2: Summary of Synthetic Yields

| Reaction Step | Transformation | Typical Yield |

| 1 | L-Tyrosine → O-tert-butyl-L-tyrosine | 80-95%[5] |

| 2 | O-tert-butyl-L-tyrosine → this compound | 85-95%[5] |

Experimental Protocols

Step 1: Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

This procedure outlines the acid-catalyzed tert-butylation of the phenolic hydroxyl group of L-tyrosine.

Materials:

-

L-Tyrosine

-

Dioxane (anhydrous)

-

Isobutylene (liquefied) or Di-tert-butyl dicarbonate (Boc)₂O

-

Sulfuric acid (concentrated) or Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Suspend L-Tyrosine (1.0 equivalent) in anhydrous dioxane in a pressure-resistant flask.

-

Cool the suspension in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid.

-

Introduce isobutylene gas into the reaction mixture or add di-tert-butyl dicarbonate (1.1 equivalents).

-

Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the flask and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude H-Tyr(tbu)-OH.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of N-acetyl-O-tert-butyl-L-tyrosine (this compound)

This protocol details the N-acetylation of H-Tyr(tbu)-OH using acetic anhydride.

Materials:

-

O-tert-butyl-L-tyrosine (H-Tyr(tbu)-OH)

-

Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

-

Triethylamine (Et₃N) or Pyridine

-

Acetic anhydride (Ac₂O)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve H-Tyr(tbu)-OH (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (1.2 equivalents) to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

-

If necessary, add a co-solvent like hexanes or heptane dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

Navigating the Solubility Landscape of AC-Tyr(tbu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a crucial building block in peptide synthesis and drug discovery, often presents solubility challenges that can impede research progress. Understanding its behavior in common organic solvents is paramount for efficient reaction setup, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for solubility determination, and a logical workflow for addressing solubility issues.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily governed by its molecular structure. The presence of the bulky, hydrophobic tert-butyl (tbu) protecting group on the tyrosine hydroxyl function, combined with the acetylated N-terminus, significantly influences its interaction with solvent molecules. Generally, protected peptides and amino acids with hydrophobic characteristics tend to be more soluble in organic solvents.[1][2][3]

Factors that can influence the solubility of this compound and related compounds include:

-

Solvent Polarity : The principle of "like dissolves like" is a fundamental guide. The non-polar nature of the tert-butyl group suggests better solubility in less polar organic solvents.

-

Solvent Quality : The purity of the solvent is critical. Degraded solvents, such as N,N-Dimethylformamide (DMF) containing amines, can negatively impact solubility and even react with the compound.[4]

-

Temperature : In many cases, gentle heating can increase the solubility of protected amino acids. However, caution must be exercised to avoid degradation.[4]

-

Crystalline Structure : Variations in the crystalline form of the this compound lot can affect its dissolution rate.[4]

Solubility Profile of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from general principles for protected amino acids and related compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents. This information is intended as a guideline, and experimental verification is strongly recommended.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Generally Soluble | A common solvent for peptide synthesis; solubility can be enhanced with gentle heating.[4] Ensure high purity. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Generally Soluble | A strong solvent for many organic compounds; may be used as a co-solvent to enhance solubility in DMF.[4] Note that DMSO can oxidize peptides containing methionine or cysteine.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar aprotic | Generally Soluble | Often a more effective alternative to DMF for dissolving protected amino acids.[4] |

| Methanol (MeOH) | CH₃OH | Polar protic | Moderately Soluble | May require sonication or gentle heating to achieve desired concentrations. |

| Ethanol (EtOH) | C₂H₅OH | Polar protic | Moderately Soluble | Similar to methanol, its protic nature may limit high solubility. The related compound N-Acetyl-L-tyrosine is soluble in ethanol.[5][6] |

| Acetonitrile (ACN) | C₂H₃N | Polar aprotic | Sparingly Soluble to Moderately Soluble | Often used in chromatography; solubility may be limited. |

| Tetrahydrofuran (THF) | C₄H₈O | Non-polar aprotic | Sparingly Soluble | The lower polarity might be favorable, but its hydrogen bonding capability is limited. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar aprotic | Sparingly Soluble | Its non-polar nature may be suitable, but solubility is likely to be lower than in polar aprotic solvents. |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol provides a general framework that can be adapted to specific laboratory conditions.

Objective: To determine the approximate solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, DMSO, NMP)

-

Calibrated analytical balance

-

Small glass vials with caps

-

Vortex mixer

-

Sonicator bath

-

Magnetic stirrer and stir bars (optional)

-

Heating block or water bath with temperature control (optional)

Procedure:

-

Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Agitation: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 50 µL). Repeat the agitation and observation steps.

-

Sonication (Optional): If solubility is still limited, place the vial in a sonicator bath for 5-15 minutes to aid dissolution.[4]

-

Gentle Heating (Optional): If necessary, gently heat the solution to 37-40°C using a heating block or water bath while stirring.[4] Avoid excessive or prolonged heating.

-

Equilibration: Allow the solution to return to room temperature and observe for any precipitation.

-

Calculation: Once the solid is completely dissolved, calculate the approximate solubility in mg/mL or mol/L.

This qualitative method provides a practical estimation of solubility. For more precise quantitative data, techniques such as gravimetry after solvent evaporation or spectroscopic methods can be employed.

Visualizing the Workflow

To systematically address solubility challenges, the following workflow can be implemented.

Caption: Troubleshooting workflow for this compound solubility issues.

References

- 1. jpt.com [jpt.com]

- 2. scribd.com [scribd.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

Navigating the Stability and Storage of AC-Tyr(tbu)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-O-(tert-butyl)-L-tyrosine, commonly abbreviated as AC-Tyr(tbu)-OH, is a valuable protected amino acid derivative utilized in peptide synthesis and various research applications. The integrity and purity of this reagent are paramount for obtaining reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

While specific stability data for this compound is not extensively published, this guide draws upon data from closely related N-terminally protected Tyr(tbu)-OH derivatives, namely Fmoc-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH, to provide a robust framework for its handling and storage. Additionally, the known stability characteristics of the N-acetyl group are incorporated to present a holistic view.

Chemical Profile

| Property | Value |

| Chemical Name | (S)-2-Acetamido-3-(4-(tert-butoxy)phenyl)propanoic acid |

| Synonyms | AC-TYROSINE(TBU)-OH; this compound; N-ALPHA-ACETYL-O-T-BUTYL-L-TYROSINE |

| CAS Number | 201292-99-1 |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

Recommended Storage Conditions

Proper storage is critical to maintain the stability and extend the shelf-life of this compound. The following conditions are recommended based on general guidelines for protected amino acids and data from analogous compounds.

Solid (Lyophilized Powder)

| Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -20°C | Years | Store in a tightly sealed container in a dry, dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis. |

| Short-Term Storage | 2-8°C | Months | Keep in a desiccator to protect from moisture. Avoid frequent temperature fluctuations. |

| Room Temperature | Ambient | Weeks | Generally stable for short periods, such as during shipping or handling. However, prolonged exposure should be avoided. |

Handling Lyophilized Powder:

-

Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

-

Weigh out the desired amount quickly and reseal the container tightly.

In Solution

Storing this compound in solution is generally not recommended for extended periods due to a higher risk of degradation. If solution storage is necessary, the following guidelines should be followed.

| Temperature | Duration | Solvent | Recommendations |

| -80°C | Up to 6 months | Anhydrous, aprotic solvents (e.g., DMF, DMSO) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Anhydrous, aprotic solvents (e.g., DMF, DMSO) | Aliquotting is highly recommended. |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups: the N-terminal acetyl (Ac) group and the O-tert-butyl (tBu) ether on the phenolic side chain.

Key Degradation Pathways:

-

Hydrolysis of the N-acetyl Group: The amide bond of the N-acetyl group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, yielding O-tert-butyl-L-tyrosine and acetic acid. The stability of the N-acetyl group is generally highest in neutral to slightly acidic conditions (pH 4-7). Elevated temperatures will accelerate this hydrolysis.

-

Cleavage of the O-tert-butyl Group: The tert-butyl ether protecting the phenolic hydroxyl group is labile to strong acids. Acid-catalyzed hydrolysis will result in the formation of N-acetyl-L-tyrosine and tert-butanol or isobutylene. This degradation pathway is a significant concern if the compound is exposed to acidic contaminants.

-

Oxidation: While the tert-butyl group offers protection against oxidation of the phenolic ring, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially under light, can potentially lead to degradation.

A proposed primary degradation pathway for this compound is illustrated below.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to evaluate the stability of this compound. These protocols are based on standard pharmaceutical industry practices and information available for analogous compounds.

Long-Term and Accelerated Stability a

Objective: To evaluate the stability of solid this compound under various storage conditions over time.

Methodology:

-

Sample Preparation: Aliquot approximately 10-20 mg of at least three different batches of this compound into individual, tightly sealed amber glass vials.

-

Storage Conditions: Place the vials in climate-controlled stability chambers set to the conditions outlined in the table below.

Study Type Storage Condition Time Points Long-Term 2-8°C / ambient humidity 0, 3, 6, 9, 12, 18, 24, 36 months Intermediate 25°C / 60% RH 0, 3, 6, 9, 12 months | Accelerated | 40°C / 75% RH | 0, 1, 2, 3, 6 months |

-

Analysis: At each time point, withdraw one vial from each batch and condition. Analyze the contents for purity and the presence of degradation products using a validated stability-indicating HPLC method (see below). Other tests such as appearance, water content (Karl Fischer), and melting point may also be performed.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. For thermal and photolytic degradation, use the solid compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24-48 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 8-24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 24-48 hours.

-

Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.

Stability-Indicating HPLC Method (Example)

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is crucial for its successful application in research and development. By adhering to the recommended storage conditions—primarily long-term storage at -20°C in a dry, inert atmosphere—users can significantly extend the shelf-life and maintain the purity of this important reagent. Understanding the potential degradation pathways involving both the N-acetyl and O-tert-butyl groups allows for informed handling and the design of appropriate stability-indicating analytical methods. The experimental protocols outlined in this guide provide a solid foundation for researchers and quality control professionals to assess and ensure the stability of this compound for their specific applications.

The Strategic Role of the Tert-Butyl Protecting Group on Tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the success of constructing a specific amino acid sequence hinges on the strategic use of protecting groups. These chemical shields temporarily mask reactive functional groups, preventing unintended side reactions and ensuring the fidelity of the final peptide. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group on its side chain, effective protection is not just beneficial but essential. This technical guide provides a comprehensive analysis of the tert-butyl (tBu) protecting group's function on tyrosine, a cornerstone of modern peptide synthesis, particularly in the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1][2]

Core Function of the tert-butyl (tBu) Protecting Group

The primary role of the tBu group is to render the tyrosine side-chain hydroxyl group chemically inert during the iterative process of peptide chain elongation.[3] This prevents several critical side reactions that would otherwise compromise the purity, yield, and structural integrity of the target peptide.[1][2]

Prevention of O-Acylation

During the coupling step in peptide synthesis, an incoming amino acid is activated at its carboxyl group. The unprotected hydroxyl group of a tyrosine residue in the growing peptide chain is nucleophilic and can compete with the N-terminal amine for this activated carboxyl group.[2] This leads to the formation of an ester bond with the tyrosine side chain, resulting in an undesirable branched peptide impurity.[1] The tBu group, by forming a stable ether linkage with the phenolic oxygen, effectively blocks this O-acylation, ensuring that the incoming amino acid exclusively forms a peptide bond with the N-terminal amine, thus maintaining the correct linear sequence.[2][3]

Caption: The tBu group prevents O-acylation side reactions.[3]

Prevention of Alkylation

During peptide synthesis, particularly in Boc-based strategies or during the final cleavage step, carbocations are generated from the removal of other acid-labile protecting groups.[3] The electron-rich aromatic ring of tyrosine is highly susceptible to electrophilic attack by these carbocations, leading to undesired alkylation of the ring.[3] The presence of the tBu ether on the phenolic oxygen deactivates the ring to some extent, reducing its susceptibility to such electrophilic substitution. More importantly, during the final cleavage with strong acids like trifluoroacetic acid (TFA), the released tert-butyl cation is a primary source of potential alkylation.[4] The use of "scavengers" in the cleavage cocktail is crucial to trap these reactive cations before they can modify sensitive residues like tyrosine, tryptophan, or methionine.[3][4]

Ensuring Orthogonality in Fmoc-SPPS

Modern peptide synthesis predominantly uses the Fmoc/tBu strategy, which relies on the principle of orthogonality—the ability to remove one type of protecting group under conditions that do not affect another.[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base, typically piperidine.[1][5] Reactive amino acid side chains are protected by acid-labile groups, with the tBu group being the most common choice for tyrosine, serine, threonine, aspartic acid, and glutamic acid.[6][7][8]

The tBu group is completely stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acid during the final step of releasing the completed peptide from the solid support.[1][9] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the Nα-amino group for chain elongation while the side chains remain protected until the very end.[1][10]

Caption: Orthogonal scheme of Fmoc-SPPS using Tyr(tBu).[3]

Quantitative Data Summary

The successful application of protected amino acids requires a clear understanding of their properties and the specific conditions required for their use.

Table 1: Physicochemical Properties of tBu-Protected Tyrosine Derivatives

| Property | Boc-Tyr(tBu)-OH | Fmoc-Tyr(tBu)-OH |

|---|---|---|

| Molecular Formula | C₁₈H₂₇NO₅[11][12] | C₂₈H₂₉NO₅[9] |

| Molecular Weight | 337.41 g/mol [11][12] | 459.5 g/mol [9] |

| Appearance | White to off-white powder[11][12] | White to off-white solid[9] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.[11][13] | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[14] |

| Storage | 2-8°C[11] | 2-8°C, dry and cool place[14] |

Table 2: Stability and Cleavage Conditions of Key Protecting Groups

| Protecting Group | Protected Function | Method of Introduction | Cleavage Conditions | Stability Profile |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | α-Amino (Nα) | Di-tert-butyl dicarbonate (Boc₂O) | 25-50% TFA in DCM[3] | Labile to moderate/strong acid; Stable to base and hydrogenolysis.[3] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino (Nα) | Fmoc-OSu or Fmoc-Cl | 20-25% Piperidine in DMF[1][5] | Labile to base; Stable to acid and hydrogenolysis.[9] |

| tBu (tert-Butyl) | Phenolic Hydroxyl (-OH) | Isobutylene / H₂SO₄ (cat.) or tert-Butyl 2,2,2-trichloroacetimidate | >90% TFA (in a cocktail with scavengers)[3] | Labile to strong acid; Stable to base, mild acid, and hydrogenolysis.[3][9] |

Table 3: Typical TFA Cleavage Cocktail Composition

| Reagent | Typical % (v/v) | Function |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 90 - 95% | Strong acid for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (like tBu).[3][4] |

| Triisopropylsilane (TIS) | 2.5 - 5% | Scavenger; traps tert-butyl cations by reducing them to isobutane, preventing side-chain alkylation.[3][8] |

| Water (H₂O) | 2.5 - 5% | Scavenger; reacts with tert-butyl cations to form tert-butanol. Also helps in the hydrolysis of certain linkages.[3][8] |

| 1,2-Ethanedithiol (EDT) | ~2.5% (if needed) | Scavenger; particularly effective for protecting tryptophan residues.[8] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and use of tBu-protected tyrosine in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Tyr(tBu)-OH

This protocol outlines a common route for preparing the Fmoc-protected and tBu side-chain protected tyrosine building block.

-

Materials: O-tert-butyl-L-tyrosine, Dioxane, Fluorenylmethyloxycarbonyl azide (Fmoc-N3) or similar Fmoc-donating reagent, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Toluene.[1]

-

Methodology:

-

Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent like dioxane.[1]

-

Acylation: Perform an acylation reaction using an Fmoc-donating reagent (e.g., Fmoc-N3) to protect the α-amino group.[1]

-

Extraction: After the reaction is complete, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.[1]

-

Purification (Recrystallization): a. Dissolve 100g of crude Fmoc-Tyr(tBu)-OH in 600ml of Toluene.[1] b. Heat the mixture to 50°C and stir for 1 hour.[1] c. Cool the mixture to 30±5°C and continue stirring for approximately 2 hours to facilitate crystallization.[1] d. Filter the solid, wash with Toluene, and dry the collected product under vacuum at 50°C to yield purified Fmoc-Tyr(tBu)-OH.[1]

-

Protocol 2: General Workflow for Incorporating Fmoc-Tyr(tBu)-OH in SPPS

This protocol details the iterative cycle for adding Fmoc-Tyr(tBu)-OH (or any Fmoc-amino acid) to a growing peptide chain on a solid support.

-

Materials: Appropriate solid support resin (e.g., Rink Amide), DMF, DCM, 20-25% Piperidine in DMF, Fmoc-Tyr(tBu)-OH, Coupling reagent (e.g., HBTU/HATU or DCC/HOBt), DIEA.[1][14]

-

Methodology:

-

Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF for 3-5 minutes to remove the Fmoc group from the N-terminus. Repeat this step.[1][5]

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove piperidine and byproducts.[1]

-

Amino Acid Activation & Coupling: a. In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[12] b. Add DIEA (6-8 equivalents) to the solution to activate the amino acid.[12] c. Immediately add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.[1][12]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[12]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.[12]

-

Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle, starting from step 2.[1]

-

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all side-chain protecting groups, including the tBu ether from tyrosine, are removed.

-

Materials: Peptide-resin, DCM, Cleavage Cocktail (e.g., TFA 95%, TIS 2.5%, H₂O 2.5%), Cold diethyl ether, Centrifuge.[3]

-

Methodology:

-

Preparation: Wash the final peptide-resin thoroughly with DCM to remove residual DMF and dry it under vacuum.[3]

-

Cleavage Reaction: a. Prepare the cleavage cocktail. TIS and water act as scavengers to trap the reactive tert-butyl cations released during deprotection.[3] b. Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dried resin.[3] c. Gently agitate the mixture at room temperature for 2-3 hours.[3]

-

Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide.[3] b. Precipitate the crude peptide by adding the filtrate dropwise into a stirred beaker of cold diethyl ether.[3]

-

Collection and Washing: a. Collect the peptide precipitate by centrifugation.[3] b. Decant the ether and wash the peptide pellet by repeating the precipitation process 2-3 times with cold ether.[3]

-

Drying: Dry the final peptide pellet under a stream of nitrogen to yield the crude, fully deprotected peptide, which can then be purified by RP-HPLC.[3][12]

-

Caption: Workflow for final peptide cleavage and the role of scavengers.

Applications in Research and Drug Development

The ability to reliably synthesize high-purity peptides using building blocks like Fmoc-Tyr(tBu)-OH is fundamental to numerous scientific disciplines.

-

Peptide-Based Therapeutics: Many modern drugs are peptide-based. The precise control offered by the tBu protecting group is essential for manufacturing these therapeutics with the high purity and consistency required for clinical use.[10][15]

-

Phosphorylation Studies: Tyrosine phosphorylation is a key event in many cellular signaling pathways. To study these pathways, researchers synthesize phosphopeptides. This often involves using a protected phosphotyrosine derivative where the phosphate itself is protected by tBu groups, which are conveniently removed during the final TFA cleavage step.[1]

-

Bioconjugation: Peptides are often linked to other molecules, such as fluorophores, toxins for targeted drug delivery, or carrier proteins. The specific protection of the tyrosine side chain allows for other parts of the peptide to be selectively modified.[15]

Caption: Simplified phosphotyrosine-mediated SH2 domain signaling.[1]

Conclusion

The tert-butyl protecting group for the tyrosine side chain is an indispensable tool in the arsenal of the modern peptide chemist. Its robustness under the basic conditions of Fmoc deprotection and its clean, efficient removal under strong acidic conditions provide the ideal orthogonality required for the successful synthesis of complex peptides.[1] By preventing deleterious side reactions such as O-acylation and alkylation, the tBu group ensures higher yields and purities of the final product, accelerating research and the development of novel peptide-based diagnostics and therapeutics.[2][3] The strategic use of Fmoc-Tyr(tBu)-OH remains a cornerstone of reliable and reproducible peptide synthesis.[10][16]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

Technical Guide: AC-Tyr(tbu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a crucial building block in synthetic peptide chemistry. Below, you will find its chemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visualization of the synthetic workflow.

Core Compound Data

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the N-terminus and a tert-butyl ether protecting group on the phenolic side chain. This specific modification makes it an ideal reagent for introducing an N-terminally acetylated tyrosine residue at the commencement of peptide synthesis.

| Parameter | Value | Reference |

| CAS Number | 201292-99-1 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |

| Molecular Weight | 279.33 g/mol | [3][4][5][6] |

| Synonyms | ACETYL-O-T-BUTYL-L-TYROSINE, AC-TYROSINE(TBU)-OH, N-ALPHA-ACETYL-O-T-BUTYL-L-TYROSINE | [1][4] |

Role in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The N-acetyl group provides a stable cap at the N-terminus of a peptide, mimicking a common post-translational modification and often enhancing the biological stability and activity of the resulting peptide. The tert-butyl (tBu) group on the tyrosine side chain is a temporary protecting group that prevents unwanted side reactions during the peptide chain elongation process.[5] This side-chain protection is crucial for maintaining the integrity of the final peptide product.[5] The tBu group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support resin.[5]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual steps for coupling this compound as the first residue to a resin in an Fmoc-based solid-phase peptide synthesis strategy.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

-

Resin Swelling: The resin is placed in a reaction vessel and washed with DMF to induce swelling, which is crucial for efficient synthesis.

-

Fmoc Deprotection of the Resin: The terminal Fmoc protecting group on the resin is removed by treatment with a 20% piperidine solution in DMF.[1][6] This exposes the free amine for the first coupling reaction. The resin is then thoroughly washed with DMF and DCM.

-

Activation of this compound: In a separate vessel, this compound is dissolved in DMF. A coupling reagent such as DIC and an additive like OxymaPure® or HOBt are added to activate the carboxylic acid group of the amino acid derivative.

-

Coupling to the Resin: The activated this compound solution is added to the deprotected resin. The reaction is allowed to proceed for a set time (typically 1-2 hours) at room temperature to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines on the resin, an optional capping step can be performed using acetic anhydride.

-

Chain Elongation: Subsequent amino acids (as Fmoc-protected derivatives) are added sequentially by repeating the deprotection and coupling steps.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from the tyrosine residue) are removed simultaneously using a strong acid, typically a TFA-based cleavage cocktail.[2][6]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the key stages of the process.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of N-Acetyl-L-Tyrosine

While this compound is a synthetic precursor, the resulting N-acetyl-L-tyrosine (once deprotected) is a more soluble form of the amino acid L-tyrosine. N-acetyl-L-tyrosine can serve as a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[7] Its enhanced solubility makes it a compound of interest in nutritional supplements and parenteral nutrition.[8] It is important to note that the biological effects are associated with the unprotected N-acetyl-L-tyrosine, not the protected form used in synthesis.

References

- 1. Peptide Synthesis [bio-protocol.org]

- 2. Overview of Custom Peptide Synthesis [peptide2.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Acetyl-O-tert-butyl-L-tyrosine (AC-Tyr(tbu)-OH), a key derivative of the amino acid L-tyrosine utilized in peptide synthesis and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed framework for its analysis. This includes predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its expected mass spectrometric fragmentation. Furthermore, standardized experimental protocols for acquiring this data are provided to guide researchers in their laboratory work. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

N-Acetyl-O-tert-butyl-L-tyrosine (this compound), with a CAS number of 201292-99-1 and a molecular formula of C₁₅H₂₁NO₄, is a protected amino acid derivative. The N-acetyl group and the O-tert-butyl ether on the phenolic hydroxyl group provide orthogonal protection, which is crucial in synthetic chemistry. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound before its use in further applications. This guide outlines the expected spectroscopic data and the methodologies to obtain it.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted spectroscopic data based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 | s | 9H | C(CH₃)₃ |

| ~1.95 | s | 3H | COCH₃ |

| ~2.90 - 3.10 | m | 2H | β-CH₂ |

| ~4.50 | m | 1H | α-CH |

| ~6.90 | d | 2H | Aromatic CH (ortho to OtBu) |

| ~7.10 | d | 2H | Aromatic CH (meta to OtBu) |

| ~8.20 | d | 1H | NH |

| ~12.50 | br s | 1H | COOH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~23.0 | COCH₃ |

| ~28.8 | C(CH₃)₃ |

| ~37.0 | β-C |

| ~54.0 | α-C |

| ~78.5 | C(CH₃)₃ |

| ~123.5 | Aromatic CH (ortho to OtBu) |

| ~130.0 | Aromatic CH (meta to OtBu) |

| ~132.0 | Aromatic C (ipso to CH₂) |

| ~154.0 | Aromatic C (ipso to OtBu) |

| ~170.0 | COCH₃ |

| ~173.0 | COOH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~2970 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1510 | Medium | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (tert-butyl ether) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 280.15 | [M+H]⁺ (Calculated: 279.14) |

| 224.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 178.09 | [M+H - C₄H₈ - CO₂H]⁺ (Loss of isobutylene and carboxyl) |

| 136.08 | [HO-C₆H₄-CH₂-CH=NH₂]⁺ (Side chain fragment) |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (~0.7 mL), such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is acquired using an electrospray ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ESI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Conclusion

The spectroscopic characterization of this compound is essential for ensuring its quality and proper use in research and development. This technical guide provides a foundational framework for this process, including predicted data and standardized experimental protocols. The presented workflow illustrates the logical progression from synthesis to structural verification. It is anticipated that this guide will serve as a valuable resource for scientists and researchers in the field of peptide chemistry and drug discovery.

The Pivotal Role of N-terminal Acetylation in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation, the enzymatic or chemical addition of an acetyl group to the N-terminal α-amino group of a peptide or protein, is a widespread and crucial modification impacting a vast array of biological processes. Once considered a simple, irreversible modification, it is now recognized as a key regulator of protein stability, folding, localization, and interaction.[1][2] For researchers in peptide synthesis and drug development, a thorough understanding of N-terminal acetylation is paramount for designing peptides with desired therapeutic properties, including enhanced stability and bioactivity.[3][4] This technical guide provides an in-depth exploration of the core principles of N-terminal acetylation, its impact on peptide characteristics, detailed experimental protocols, and its role in complex biological pathways.

The Mechanism of N-terminal Acetylation

N-terminal acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a polypeptide chain.[5] This modification effectively neutralizes the positive charge of the N-terminus at physiological pH, thereby altering the peptide's overall charge distribution and increasing its hydrophobicity.[5][6]

This process can occur co-translationally, as the nascent polypeptide emerges from the ribosome, or post-translationally.[7] In eukaryotes, a family of enzymes known as N-terminal acetyltransferases (NATs) catalyzes this reaction.[6][7] There are several types of NATs (NatA, NatB, NatC, etc.), each with specific substrate specificities based on the N-terminal amino acid sequence of the target protein.[8][9]

Chemically, N-terminal acetylation can be achieved during solid-phase peptide synthesis (SPPS) by treating the deprotected N-terminus with an acetylating agent, most commonly acetic anhydride.[1][7]

Impact of N-terminal Acetylation on Peptide Properties

The introduction of an N-terminal acetyl group can have profound effects on the physicochemical and biological properties of a peptide. These effects are often context-dependent, relying on the specific peptide sequence and its biological target.

Enhanced Stability and Half-Life

One of the most significant advantages of N-terminal acetylation in peptide drug development is the enhancement of metabolic stability.[3][4] The acetyl group can act as a shield, protecting the peptide from degradation by exopeptidases, such as aminopeptidases, which specifically cleave the N-terminal amino acid.[3][10] This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of peptide-based therapeutics.[11][12]

| Peptide/Protein | Modification | Change in Half-Life/Stability | Reference |

| Anionic Peptides (Ac-AD and Ac-PD) | N-terminal Acetylation | Half-lives increased to 8.64h and 20.7h in human plasma, respectively. | [11] |

| Methionine and Leucine Enkephalins | N-terminal Acetylation | After 8 hours, only 54% of Ac-Met-enk and 38% of Ac-Leu-enk were hydrolyzed, compared to complete hydrolysis of unmodified peptides within 1 minute. | [12] |

| Antimicrobial Peptide L163 | N-terminal Acetylation | Enhanced stability against pH changes, plasma, and trypsin degradation. | [13] |

Modulation of Biological Activity and Receptor Binding

By neutralizing the N-terminal charge and altering the peptide's conformation, N-terminal acetylation can significantly impact its interaction with biological targets.[5] This can lead to either an increase or a decrease in binding affinity, depending on the nature of the interaction. For instance, if a positive charge at the N-terminus is crucial for receptor binding, acetylation will likely decrease activity. Conversely, if the N-terminus is not involved in binding or if a more hydrophobic interaction is favored, acetylation can enhance activity.[3]

| Peptide/Protein | Modification | Change in Binding Affinity (KA or Kd) | Reference |

| Tat Peptide (HIV-1) - K50 | Lysine Acetylation | 8-fold reduction in binding affinity to TAR RNA (KA = 2.3 ± 0.2 × 106 M-1 vs. 19.0 ± 0.1 × 106 M-1 for unmodified). | [3] |

| Tat Peptide (HIV-1) - K51 | Lysine Acetylation | 3-fold reduction in binding affinity to TAR RNA (KA = 5.6 ± 0.4 × 106 M-1). | [3] |

| Histone H4 N-terminal Peptides | Full Acetylation | Weak binding to DNA was completely abolished. | [14] |

| α-synuclein | N-terminal Acetylation | Increased affinity for physiological membranes. | [15] |

Influence on Solubility and Aggregation

The effect of N-terminal acetylation on peptide solubility can be variable. By reducing the overall charge of a peptide, acetylation can sometimes lead to a decrease in solubility in aqueous solutions.[3][8] However, it can also influence protein folding and prevent aggregation.[9] For example, N-terminal acetylation of α-synuclein, a protein implicated in Parkinson's disease, has been shown to stabilize its helical structure and reduce its propensity to aggregate.[15][16]

The Ac/N-end Rule Pathway: A Key Signaling Pathway

N-terminal acetylation plays a critical role in a major protein degradation pathway known as the Ac/N-end rule pathway.[17][18] This pathway recognizes the N-terminally acetylated residue of a protein as a degradation signal (degron), targeting the protein for ubiquitination and subsequent degradation by the proteasome.[17][19][20] The recognition is carried out by specific E3 ubiquitin ligases, known as N-recognins.[18][19] This pathway is crucial for protein quality control and the regulation of the stoichiometry of protein subunits within complexes.[5][20]

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. peptide.com [peptide.com]

- 3. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 9. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionsource.com [ionsource.com]

- 11. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Effect of acetylation on the binding of N-terminal peptides of histone H4 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. N-Terminal Acetylation-Targeted N-End Rule Proteolytic System: The Ac/N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

A Comprehensive Technical Guide to Protecting Groups in Solid-Phase Peptide Synthesis

In the landscape of drug discovery and biomedical research, the precise chemical synthesis of peptides is a foundational technology. Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, has revolutionized this field by enabling the efficient and automated production of peptides.[] The success of SPPS is fundamentally reliant on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the specific, sequential assembly of amino acids.[2][3] This guide provides an in-depth exploration of the core principles of protecting group strategies in SPPS, with a focus on the two dominant methodologies: Fmoc/tBu and Boc/Bzl.

The Principle of Orthogonal Protection

The cornerstone of modern SPPS is the concept of orthogonal protection.[4][5] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under distinct chemical conditions without affecting the others.[2][4][6] A typical SPPS workflow utilizes three main categories of protecting groups:

-

Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are removed at the beginning of each amino acid addition cycle.[2]

-

Permanent Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are cleaved during the final step when the completed peptide is released from the solid support.[2][3]

-

Auxiliary Orthogonal Protecting Groups: These are used for specific, selective modifications of side chains, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[2]

This multi-layered approach provides the necessary control and flexibility to construct complex peptide architectures.[4]

Major Protecting Group Strategies

Two primary orthogonal strategies have become the mainstays of solid-phase peptide synthesis: the base-labile Fmoc/tBu approach and the acid-labile Boc/Bzl approach.[3][7]

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely adopted system in modern SPPS.[5][8] It is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive peptide sequences.[]

-

Nα-Protection: The Fmoc group is used for temporary protection of the α-amino group. It is stable under acidic conditions but is readily cleaved by a mild base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[5][8][10]

-

Side-Chain Protection: Permanent side-chain protecting groups are based on the tert-butyl (tBu) moiety (e.g., tBu, Boc, Trt, Pbf).[][] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5]

This true orthogonality, where deprotection conditions for the Nα and side-chain groups are fundamentally different (base vs. acid), is a key advantage of the Fmoc strategy.[][11]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the dominant method in the early days of SPPS.[][11] This approach relies on graded acid lability.

-

Nα-Protection: The Boc group provides temporary Nα-protection and is removed by a moderately strong acid, typically TFA (25-50% in dichloromethane, DCM).[6][11][12]

-

Side-Chain Protection: Side chains are protected by benzyl-based groups, which are also acid-labile but require much stronger acidic conditions for removal, such as anhydrous hydrofluoric acid (HF).[11][13]

Because both protecting groups are removed by acid, the Boc/Bzl strategy is considered quasi-orthogonal.[3] The selectivity is achieved by using different strengths of acid for each deprotection step.[3][11]

Data Presentation: Comparison of SPPS Strategies

The choice between the Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized, such as its length, sequence, and the presence of sensitive residues.[]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl)[8] | Boc (tert-Butoxycarbonyl)[] |

| Nα-Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[5][10] | Moderate Acid (e.g., 25-50% TFA in DCM)[11][12] |

| Side-Chain Protecting Groups | Acid-labile (tBu, Boc, Trt, Pbf)[][14] | Strong acid-labile (Bzl, Tos)[11][13] |

| Final Cleavage Condition | Strong Acid (e.g., TFA)[5] | Very Strong Acid (e.g., HF)[8] |

| Orthogonality | True Orthogonal (Base vs. Acid)[][3] | Quasi-Orthogonal (Graded Acid Lability)[3] |

| Advantages | Milder overall conditions, suitable for acid-sensitive peptides, easier automation.[][8][] | Less expensive reagents, lower risk of diketopiperazine formation at the dipeptide stage. |

| Disadvantages | Piperidine is toxic, potential for side reactions like aspartimide formation.[5] | Requires harsh, corrosive acids (TFA, HF), not suitable for many acid-sensitive modifications.[8][] |

Common Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is critical for the success of peptide synthesis.

| Amino Acid | Functional Group | Fmoc Strategy Protecting Group (Cleavage) | Boc Strategy Protecting Group (Cleavage) |

| Arginine (Arg) | Guanidinium | Pbf (TFA)[14], Pmc (TFA)[15] | Tos (HF)[15], NO2 (HF)[15] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (TFA)[2] | OcHex (HF)[2] |

| Cysteine (Cys) | Thiol | Trt (TFA)[15], Acm (Iodine)[2] | 4-MeOBzl (HF)[15] |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (TFA)[2] | OBzl (HF) |

| Histidine (His) | Imidazole | Trt (TFA), Boc (TFA) | Tos (HF), DNP (Thiophenol) |

| Lysine (Lys) | Amine | Boc (TFA)[14] | 2-Cl-Z (HF) |

| Serine (Ser) | Hydroxyl | tBu (TFA)[2] | Bzl (HF)[2] |

| Threonine (Thr) | Hydroxyl | tBu (TFA)[2] | Bzl (HF)[2] |

| Tryptophan (Trp) | Indole | Boc (TFA)[14] | For (HF) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (TFA)[2] | 2-Br-Z (HF)[2], Bzl (HF) |

Experimental Protocols

The following sections provide detailed, generalized protocols for performing a single cycle of amino acid addition using both Fmoc and Boc strategies.

Protocol 1: Typical Cycle for Fmoc-Based SPPS

This protocol outlines the steps for deprotection of the Nα-Fmoc group and coupling of the next amino acid.

Methodology:

-

Resin Preparation and Swelling:

-

Place the Fmoc-protected, peptide-bound resin in a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.[10] Drain the solvent.

-

-

Fmoc Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) by dissolving it with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA) in DMF.[10]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.[10]

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[10] The resin is now ready for the next cycle.

-

Protocol 2: Typical Cycle for Boc-Based SPPS

This protocol details the steps for deprotection of the Nα-Boc group, neutralization, and coupling.

Methodology:

-

Resin Preparation and Swelling:

-

Place the Boc-protected, peptide-bound resin in a reaction vessel.

-

Wash and swell the resin in dichloromethane (DCM) or DMF for at least 30 minutes.[6]

-

-

Boc Deprotection:

-

Washing:

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM and then DMF to remove residual acid.

-

-

Neutralization:

-

The N-terminal amine is now protonated as a trifluoroacetate salt and must be neutralized.

-

Add a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIPEA) in DMF, to the resin.

-

Agitate for 5-10 minutes.

-

-

Washing:

-

Drain the neutralization solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove the excess base.[6]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid as described in the Fmoc protocol.

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for the duration of the coupling reaction.

-

-

Final Washing:

-

Drain the coupling solution and wash the resin with DMF to prepare for the subsequent cycle.[6]

-

Conclusion

The strategic application of protecting groups is the intellectual and chemical foundation of solid-phase peptide synthesis. The principle of orthogonality, exemplified by the Fmoc/tBu and Boc/Bzl strategies, allows for the controlled, stepwise assembly of complex peptides. A thorough understanding of the chemistry of these protecting groups, their cleavage conditions, and potential side reactions is essential for researchers, scientists, and drug development professionals to successfully synthesize high-purity peptides for a vast array of applications in science and medicine.

References

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. biotage.com [biotage.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

The Role of AC-Tyr(tbu)-OH in Biochemical Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug discovery, the precise synthesis of peptides is paramount. Tyrosine, with its phenolic side chain, is a critical amino acid often at the heart of cellular signaling through post-translational modifications like phosphorylation. To facilitate the controlled and efficient synthesis of tyrosine-containing peptides, chemical modifications are necessary to prevent unwanted side reactions. This guide focuses on the application of protected tyrosine, specifically utilizing the tert-butyl (tBu) protecting group for the hydroxyl function, in the context of solid-phase peptide synthesis (SPPS). While the N-terminal acetylated form, AC-Tyr(tbu)-OH, is not a standard building block for SPPS, N-terminal acetylation is a common final modification of synthetic peptides. Therefore, this guide will delve into the use of Fmoc-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH as the core components for synthesizing tyrosine-bearing peptides, which can then be N-terminally acetylated to produce the final AC-Tyr-containing peptide for various biochemical applications.